molecular formula C12H25N3O5 B12537728 Butanedioic acid;1-[3-(dimethylamino)propyl]-3-ethylurea CAS No. 672295-35-1

Butanedioic acid;1-[3-(dimethylamino)propyl]-3-ethylurea

Katalognummer: B12537728
CAS-Nummer: 672295-35-1
Molekulargewicht: 291.34 g/mol
InChI-Schlüssel: VKXWMNLBGITJJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butanedioic acid;1-[3-(dimethylamino)propyl]-3-ethylurea is a chemical compound with the molecular formula C12H25N3O5. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid;1-[3-(dimethylamino)propyl]-3-ethylurea typically involves the reaction of butanedioic acid with 1-[3-(dimethylamino)propyl]-3-ethylurea under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Butanedioic acid;1-[3-(dimethylamino)propyl]-3-ethylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce simpler amines .

Wissenschaftliche Forschungsanwendungen

Butanedioic acid;1-[3-(dimethylamino)propyl]-3-ethylurea has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of Butanedioic acid;1-[3-(dimethylamino)propyl]-3-ethylurea involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Butanedioic acid;1-[3-(dimethylamino)propyl]-3-ethylurea include:

Uniqueness

This compound is unique due to its specific structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and interact with different molecular targets sets it apart from other similar compounds .

Eigenschaften

CAS-Nummer

672295-35-1

Molekularformel

C12H25N3O5

Molekulargewicht

291.34 g/mol

IUPAC-Name

butanedioic acid;1-[3-(dimethylamino)propyl]-3-ethylurea

InChI

InChI=1S/C8H19N3O.C4H6O4/c1-4-9-8(12)10-6-5-7-11(2)3;5-3(6)1-2-4(7)8/h4-7H2,1-3H3,(H2,9,10,12);1-2H2,(H,5,6)(H,7,8)

InChI-Schlüssel

VKXWMNLBGITJJW-UHFFFAOYSA-N

Kanonische SMILES

CCNC(=O)NCCCN(C)C.C(CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.